FETNIM-Precursor

Description

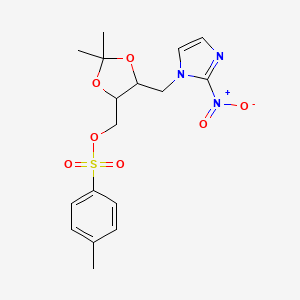

Structure

3D Structure

Properties

IUPAC Name |

[2,2-dimethyl-5-[(2-nitroimidazol-1-yl)methyl]-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O7S/c1-12-4-6-13(7-5-12)28(23,24)25-11-15-14(26-17(2,3)27-15)10-19-9-8-18-16(19)20(21)22/h4-9,14-15H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGOOYYSZCDVQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(OC(O2)(C)C)CN3C=CN=C3[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Preparative Methodologies of Fetnim Precursor

Retrosynthetic Analysis and Key Synthetic Disconnections of 1-(2′-nitro-1′-imidazolyl)-2,3-O-isopropylidene-4-tosyloxybutane

A retrosynthetic analysis of 1-(2′-nitro-1′-imidazolyl)-2,3-O-isopropylidene-4-tosyloxybutane reveals several key disconnections that guide its synthetic strategy. The primary disconnection typically occurs at the C-N bond linking the 2-nitroimidazole (B3424786) moiety to the butane (B89635) chain. This suggests that 2-nitroimidazole and a suitably functionalized four-carbon chain are the main building blocks. Another critical disconnection is at the tosylate ester linkage, indicating that the final step likely involves the tosylation of a primary alcohol. The isopropylidene acetal (B89532) protecting group on the diol suggests a precursor with a vicinal diol that is protected during intermediate steps leah4sci.comicj-e.org.

The molecule can be conceptually broken down as follows:

Disconnection 1 (C-N bond): This separates the 2-nitroimidazole ring from the butane backbone, pointing to an N-alkylation reaction.

Disconnection 2 (C-O bond of tosylate): This reveals a primary alcohol on the butane chain, which will be converted to the tosylate.

Disconnection 3 (Isopropylidene acetal): This indicates the presence of a 1,2-diol in the butane precursor, which is protected by forming an acetal with acetone (B3395972).

Detailed Synthetic Pathways to FETNIM-Precursor as Described by Yang et al. and Subsequent Modifications

The synthesis, as reported by Yang et al. and refined by subsequent researchers, typically follows a pathway involving the preparation of a functionalized butane derivative, its coupling with 2-nitroimidazole, and final derivatization nih.govsnmjournals.orguliege.beutupub.finih.govsnmjournals.orgsnmjournals.org.

N-Alkylation Strategies Involving 2-Nitroimidazole

The formation of the C-N bond between the 2-nitroimidazole and the butane chain is achieved through an N-alkylation reaction. This typically involves deprotonating the 2-nitroimidazole using a base (e.g., sodium hydride, potassium carbonate) to generate a nucleophilic imidazole (B134444) anion. This anion then reacts with an electrophilic butane derivative containing a suitable leaving group at the C1 position of the butane chain nih.govunab.clacs.orggoogle.comnih.gov. A common strategy employs a butane precursor functionalized with a halide (e.g., bromide) or a sulfonate ester at the position destined to attach to the imidazole nitrogen.

Stereoselective Introduction of the Butane Side Chain and Diol Protecting Group Chemistry

The butane side chain is derived from precursors that possess the necessary four-carbon framework and functional groups. A common starting point for the butane moiety is 1,2,4-butanetriol (B146131) tandfonline.comcdnsciencepub.comresearchgate.net. The vicinal diol at the 2 and 3 positions of the butane chain is protected as an isopropylidene acetal. This is typically achieved by reacting the diol with acetone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid, HCl) researchgate.netnih.govresearchgate.net. This protection step yields a compound like 2,3-O-isopropylidene-1,4-butanediol or a derivative thereof.

Following the protection of the diol, the primary alcohol at the C1 position is converted into a good leaving group, such as a bromide or tosylate, to facilitate the N-alkylation of 2-nitroimidazole. For instance, 1,2,4-butanetriol can be protected to yield 2,3-O-isopropylidene-1,4-butanediol, and then the C1 hydroxyl can be selectively converted to a bromide (e.g., using PBr3 or CBr4/PPh3) to give 1-bromo-2,3-O-isopropylidene-4-butanol. However, the target molecule has the tosylate at C4. Therefore, a more direct precursor would be one where the C4 hydroxyl is available for tosylation after the imidazole coupling. A plausible intermediate is 1-bromo-4-hydroxy-2,3-O-isopropylidenebutane, which is then reacted with 2-nitroimidazole.

A common synthetic sequence involves:

Protection of the 1,2-diol of 1,2,4-butanetriol to yield 4-hydroxy-2,3-O-isopropylidenebutan-1-ol cdnsciencepub.comresearchgate.net.

Conversion of the primary alcohol at C1 to a leaving group, such as a bromide, yielding 1-bromo-4-hydroxy-2,3-O-isopropylidenebutane chemicalbook.comstolaf.edunih.govgoogle.com.

N-alkylation of 2-nitroimidazole with this brominated intermediate to form 1-(2′-nitro-1′-imidazolyl)-4-hydroxy-2,3-O-isopropylidenebutane nih.govsnmjournals.orguliege.besnmjournals.orgsnmjournals.org.

Derivatization to the Tosyloxy Leaving Group

The final step in the preparation of the precursor involves the conversion of the remaining primary alcohol at the C4 position into a tosylate ester. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine (B92270) or triethylamine, which acts as both a solvent and a base to scavenge the HCl byproduct nih.govsnmjournals.orguliege.beutupub.finih.govsnmjournals.orgsnmjournals.org. This reaction yields the target compound, 1-(2′-nitro-1′-imidazolyl)-2,3-O-isopropylidene-4-tosyloxybutane.

Process Optimization and Scalability Considerations in Precursor Preparation

The preparation of this compound has been subject to optimization efforts to improve yields, purity, and efficiency, particularly for its use in radiopharmaceutical synthesis where high specific activity and radiochemical purity are paramount.

Yield Enhancement Studies and Efficiency Metrics

Compound List

2-Nitroimidazole

1-(2′-nitro-1′-imidazolyl)-2,3-O-isopropylidene-4-tosyloxybutane (this compound)

[18F]FETNIM (Fluoroerythronitroimidazole)

[18F]FMISO (Fluoromisonidazole)

1,2,4-butanetriol

Acetone

p-Toluenesulfonyl chloride (TsCl)

Pyridine

Triethylamine

p-Toluenesulfonic acid

Hydrochloric acid (HCl)

Sodium hydride (NaH)

Potassium carbonate (K2CO3)

1-Bromo-4-hydroxy-2,3-O-isopropylidenebutane

1-(2′-nitro-1′-imidazolyl)-4-hydroxy-2,3-O-isopropylidenebutane

p-Bromobenzenediazonium chloride

2-Chloro-4-nitroimidazole

(S)-Malic acid

Borane-dimethyl sulfide (B99878)

3,5-Dinitrobenzoyl chloride

Acetic anhydride (B1165640)

p-TsOH

Et3N

Si02

Acetone

Hexaethyldisilazane

Triethylsilyl triflate

tert-Butyldiphenylsilyl chloride

Methylamine

Phthalimide

Trimethylsilyl triflate

1,4-Dinitroimidazoles

2-Aminoimidazole

Alkali metal nitrite (B80452)

Copper powder

Methyl iodide

Diazomethane

2-methyl-5-nitroimidazole (B138375)

Alkyl halides

2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde

3-Bromo-4-hydroxy-5-methoxybenzaldehyde

Vanillin

Bromine (Br2)

Sodium acetate (B1210297) (NaOAc)

Iron filings

Isovanillin

N-Bromosuccinimide (NBS)

2,5-Dihydrothiophene-1,1-dioxide

Succinimide

2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose

Ammonium salts

Potassium salts

2,3-O-isopropylidene-beta-D-fructopyranose 1-sulfate

Pyridine-sulfur trioxide complex

Fructose

Propylene

D-Arabinose

D-Ribose

D-Galactose

5-Hydroxyfuran-2(5H)-one

Indoles

Diphenylprolinol silyl (B83357) ether

1-Bromo-4-hydroxy-2-butanone

3-Ethyl-2,5-pyrazinediethanol

Clavulanic Acid

Streptomyces clavuligerus

1-Bromo-4-chlorobutane

Tetrahydrofuran (THF)

Phosphorus

D-chlorobutanol

Diethanolamine

Gaseous hydrochloric acid

1,5-di-O-acetyl-2,3-dideoxy-3-phthalimido-beta-D-erythro-pento-fur anose

Silylated pyrimidinediones

33% methylamine/ethanol (B145695)

Management and Control of Impurity Profiles During Precursor Synthesis

The meticulous management and control of impurity profiles during the synthesis of chemical precursors are paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API) or end product. This process involves a comprehensive understanding of potential impurities, their origins, and the development of robust strategies for their detection, quantification, and minimization.

Based on the available search results, specific detailed research findings, methodologies, or data tables pertaining to the management and control of impurity profiles during the synthesis of "this compound" are not publicly documented. The term "FETNIM" appears in the context of PET imaging tracers ([18F]FETNIM) diva-portal.orgtijdschriftvoornucleairegeneeskunde.nl, but no information regarding its synthesis as a precursor or its associated impurity profiles has been identified.

However, drawing from general principles in pharmaceutical precursor synthesis, the management of impurity profiles typically encompasses several key areas:

Sources of Impurities in Precursor Synthesis Impurities can arise from various stages and components within a synthetic process. Common sources include:

Starting Materials: Unreacted starting materials or impurities present in the initial raw materials can carry through the synthesis ajprd.comrroij.commt.com.

Intermediates: Incomplete reactions or side reactions involving intermediate compounds can lead to the formation of new impurities ajprd.comrroij.commt.com.

By-products: Unintended side reactions occurring during synthesis can generate a range of by-products ajprd.comrroij.commt.com.

Reagents and Catalysts: Residual reagents, catalysts, or their degradation products can contaminate the precursor rroij.comcanada.ca.

Solvents: Residual solvents used during synthesis or purification steps are a common source of impurities ajprd.comrroij.comcanada.cavaayath.com.

Degradation Products: Precursors can degrade over time or under specific storage conditions, leading to the formation of degradation products rroij.comvaayath.com.

Analytical Techniques for Impurity Profiling Effective impurity control relies on sensitive and specific analytical methods to detect, identify, and quantify impurities. Widely employed techniques include:

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental for separating impurities from the main compound ijpsjournal.comamericanpharmaceuticalreview.combiomedres.us. Ultra-High-Performance Liquid Chromatography (UHPLC) offers enhanced speed and resolution.

Mass Spectrometry (MS): Hyphenated techniques such as LC-MS and GC-MS are crucial for identifying the molecular weight and structure of impurities, providing high sensitivity and specificity ajprd.comijpsjournal.comamericanpharmaceuticalreview.combiomedres.usfda.gov. LC-MS/MS and GC-MS/MS are particularly valuable for trace-level analysis.

Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) can be used for structural elucidation of impurities .

Strategies for Impurity Control and Minimization Control strategies aim to prevent or reduce the formation and presence of impurities:

Process Optimization: Fine-tuning reaction parameters such as temperature, pH, reaction time, and reagent stoichiometry can minimize side reactions and by-product formation mt.comcanada.cagrace.com.

Reagent and Solvent Quality: Utilizing high-purity starting materials, reagents, and solvents is essential to prevent the introduction of impurities canada.cagrace.com.

Purification Techniques: Employing effective purification methods like crystallization, chromatography, or distillation is critical for removing residual impurities to meet predefined specifications hbni.ac.in.

Process Understanding (Quality by Design - QbD): Implementing QbD principles helps in understanding the critical process parameters that affect impurity formation, allowing for proactive control mt.comgrace.com.

Setting Specifications: Establishing clear acceptance criteria for identified and unidentified impurities, based on regulatory guidelines (e.g., ICH), is vital for batch release ajprd.comrroij.comcanada.cavaayath.comeuropa.euedqm.eu.

Absence of Specific Research Findings and Data Tables Due to the lack of publicly available information specific to this compound, detailed research findings and data tables illustrating impurity profiles or control strategies for this particular compound cannot be provided. The development of such data would typically involve extensive analytical studies and process validation specific to its synthesis route.

Compound Names Mentioned Based on the search results, no specific compounds directly related to the synthesis impurities of this compound were identified. The term "FETNIM" itself appears in the context of PET imaging tracers.

Nucleophilic Radiofluorination via Tosylate Displacement with [18F]Fluoride

The synthesis of [18F]FETNIM is predominantly achieved through the nucleophilic substitution of a tosylate moiety on a suitably protected precursor by [18F]fluoride. This method is a cornerstone in the preparation of many [18F]-labeled radiopharmaceuticals, capitalizing on the high nucleophilicity of fluoride (B91410) ions under specific reaction conditions nih.govsnmjournals.orgnih.gov.

Reaction Mechanism Elucidation and Kinetic Considerations of Fluorination

The core of the radiolabeling process for [18F]FETNIM involves a nucleophilic displacement reaction, typically an SN2-type mechanism, where the [18F]fluoride anion acts as the nucleophile. The precursor, 1-(2'-nitro-1'-imidazolyl)-2,3-O-isopropylidene-4-tosyloxybutane, features a tosylate group (-OTs) which is an excellent leaving group nih.govsnmjournals.org. The reaction proceeds as follows:

[18F]F- + R-OTs → R-[18F]F + TsO-

For efficient fluoride nucleophilicity, the [18F]fluoride ion, typically obtained from a cyclotron as [18F]fluoride in water, must be activated and transferred to an organic phase. This is commonly achieved by azeotropic drying to remove water, followed by complexation with a phase transfer agent, most notably Kryptofix 222 (K222), in a polar aprotic solvent like acetonitrile (B52724) nih.govnih.govwustl.edu. The complexation of [18F]fluoride with K222 enhances its solubility in the organic solvent and shields the cation, thereby increasing the fluoride ion's nucleophilicity and reactivity towards the tosylate precursor nih.govwustl.eduprinceton.edu.

Kinetic studies have indicated that while reaction temperature and time are critical, simply increasing these parameters does not always guarantee improved radiochemical yields for [18F]FETNIM. In some instances, higher temperatures or prolonged reaction times did not lead to better yields, suggesting that other factors, such as the stability of the precursor or the formation of byproducts, may become limiting snmjournals.org. The reaction rate is influenced by the concentrations of the precursor, activated [18F]fluoride, the chosen solvent, temperature, and the presence and concentration of the phase transfer agent and base nih.govwustl.edu.

Influence of Reaction Conditions on Radiochemical Yield and Purity of [18F]FETNIM

Optimizing reaction conditions is paramount to achieving high radiochemical yields (RCY) and purity (RCP) for PET tracers like [18F]FETNIM, given the short half-life of fluorine-18 (B77423) (109.8 minutes).

The temperature and duration of the radiofluorination reaction significantly impact the outcome. For the synthesis of [18F]FETNIM, typical conditions involve heating the reaction mixture to facilitate the nucleophilic substitution. One reported method for [18F]FETNIM synthesis involves heating at 90°C for 8 minutes with the [18F]fluoride/Kryptofix 222/K+ complex nih.gov. For similar nitroimidazole hypoxia tracers like [18F]FMISO, conditions have been optimized using multiple temperature stages, such as heating at 105°C for 360 seconds followed by 75°C for 280 seconds researchgate.net. However, research on [18F]FETNIM specifically noted that increasing reaction temperature and prolonging reaction time did not result in improved radiochemical yields snmjournals.org.

The choice of solvent and additives plays a crucial role in the efficiency of the nucleophilic radiofluorination. Acetonitrile is the most commonly employed solvent due to its polar aprotic nature, which helps to solubilize the phase transfer agent complex and solvate the cation while leaving the fluoride anion relatively "bare" and highly nucleophilic nih.govnih.govwustl.eduresearchgate.net.

The interaction between the solvent and additives, particularly the phase transfer agent (PTA) like Kryptofix 222, is critical. K222 forms a complex with the fluoride counter-ion (e.g., K+), effectively transferring the reactive [18F]fluoride into the organic phase where the precursor resides nih.govwustl.eduprinceton.eduhelsinki.fid-nb.info. The presence of anhydrous conditions is essential, as water can compete with fluoride as a nucleophile or lead to hydrolysis of the precursor or the formed radiotracer nih.govnih.govwustl.edu. Following the reaction, ethanol is often added to the eluent during purification (e.g., HPLC) to prevent tracer decomposition snmjournals.org.

The optimization of catalyst and phase transfer agent concentrations is vital for maximizing radiochemical yield and minimizing reaction times. Kryptofix 222 (K222) is a widely used complexing agent. For instance, in the synthesis of related radiotracers, specific amounts of K222 and a base such as potassium carbonate (K2CO3) are optimized. One study suggests that using 15 mg of Kryptofix with 3 mg of K2CO3 can yield optimal results for labeling reactions d-nb.info. The combination of K222 and a base like K2CO3 is standard practice for activating the [18F]fluoride source wustl.edu.

Table 1: Representative Reaction Conditions and Yields for [18F]FETNIM Synthesis

| Precursor | Solvent | Temperature (°C) | Reaction Time (min) | Catalyst/PTA | Base | RCY (%) (decay-corrected) | RCP (%) | Synthesis Time (min) | Citation |

| 1-(2'-nitro-1'-imidazolyl)-2,3-O-isopropylidene-4-tosyloxybutane | Acetonitrile | 90 | 8 | Kryptofix 222 | K+ | 13-20 | ≥ 95 | ~50 | nih.gov |

| 1-(2'-nitro-1'-imidazolyl)-2,3-O-isopropylidene-4-tosyloxybutane | Acetonitrile | N/A | N/A | N/A | N/A | 13-20 | >99 | ~50 | snmjournals.org |

| 1-(2'-nitro-1'-imidazolyl)-2,3-O-isopropylidene-4-tosyloxybutane | Acetonitrile | N/A | N/A | N/A | N/A | N/A | >95 | N/A | snmjournals.org |

| Similar Precursor (e.g., for [18F]FMISO) | Acetonitrile | 105 then 75 | 360 then 280 | N/A | N/A | N/A | N/A | N/A | researchgate.net |

| Similar Precursor (Method II for [18F]FMISO) | N/A | N/A | N/A | N/A | N/A | 21 | >97 | N/A | researchgate.net |

Note: N/A indicates data not explicitly provided or applicable in the snippet for the specific compound or condition.

Conclusion

The development of precursors like 1-(2′-nitro-1′-imidazolyl)-2,3-O-isopropylidene-4-tosyloxybutane has been instrumental in the advancement of PET imaging for tumor hypoxia. The precursor's structure and the subsequent radiosynthesis of ¹⁸F-FETNIM enable the creation of a tracer with distinct pharmacokinetic properties, offering a valuable tool for assessing hypoxic tumor regions. While ongoing research continues to refine the comparative efficacy of ¹⁸F-FETNIM against other hypoxia tracers, its development underscores the critical role of precursor design in radiopharmaceutical chemistry for improving diagnostic capabilities in oncology.

Compound List:

¹⁸F-FETNIM (Fluoroerythronitroimidazole)

1-(2′-nitro-1′-imidazolyl)-2,3-O-isopropylidene-4-tosyloxybutane

Misonidazole (B1676599) (Miso)

¹⁸F-FMISO (¹⁸F-Fluoromisonidazole)

¹⁸F-FETA (¹⁸F-Fluoroetanidazole)

¹⁸F-EF5

¹⁸F-FAZA (¹⁸F-Fluoroazomycin arabinoside)

¹⁸F-HX4

Cu-ATSM (Copper-diacetyl-bis(N4-methylthiosemicarbazone))

Advanced Characterization and Purity Assessment of Fetnim Precursor

Spectroscopic Identification and Structural Elucidation Methodologies

Spectroscopic methods are fundamental in determining the molecular structure and confirming the identity of FETNIM-Precursor. These techniques provide detailed insights into the arrangement of atoms and the types of chemical bonds present.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Precursor Characterization (e.g., 1H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton NMR (¹H NMR), is indispensable for structural elucidation. It provides information about the chemical environment of hydrogen atoms within the molecule, revealing their connectivity and relative numbers through chemical shifts, integration, and spin-spin splitting patterns libretexts.org. For this compound, ¹H NMR analysis would typically involve identifying characteristic signals corresponding to its specific functional groups and molecular framework. For example, signals in the aromatic region, signals from alkyl chains, and signals from any heteroatoms or functional groups would be observed and assigned libretexts.orgulisboa.pt. The presence of specific proton environments would be confirmed by their chemical shifts (δ values) and the splitting patterns (multiplicity) arising from neighboring protons libretexts.org. ¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton, identifying different types of carbon atoms (aliphatic, aromatic, carbonyl, etc.) based on their chemical shifts bhu.ac.in. The combination of ¹H and ¹³C NMR data allows for a detailed and unambiguous assignment of the molecular structure of this compound googleapis.comuj.ac.za.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns nationalmaglab.orguni-saarland.de. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the precursor ion google.comwaters.com. In MS analysis, this compound would be ionized, and the resulting ions would be separated based on their mass-to-charge ratio (m/z). The molecular ion peak confirms the molecular weight, while the fragmentation pattern, generated by techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), provides characteristic fragments that can be correlated to specific parts of the molecule nationalmaglab.orguni-saarland.despectroscopyonline.com. This fragmentation analysis helps in confirming the proposed structure and identifying potential impurities nationalmaglab.orgacs.org.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is crucial for identifying the functional groups present in this compound wisc.edugelest.comlibretexts.org. These techniques exploit the fact that chemical bonds within a molecule vibrate at specific frequencies, absorbing or scattering light at characteristic wavelengths. IR spectroscopy typically shows absorption bands corresponding to stretching and bending vibrations of functional groups such as C-H, O-H, N-H, C=O, C=C, and C≡C bonds wisc.edulibretexts.orgpressbooks.publibretexts.org. For this compound, IR analysis would reveal the presence of key functional groups, aiding in structural confirmation. For instance, characteristic absorptions for nitro groups, imidazole (B134444) rings, or other specific moieties within the precursor would be identified. Raman spectroscopy provides complementary information by detecting vibrational modes that may not be strongly IR-active, offering a more complete picture of the molecule's vibrational fingerprint wisc.eduresearchgate.net.

Chromatographic Purity and Impurity Profiling Techniques

Chromatographic methods are essential for assessing the chemical purity of this compound and for identifying and quantifying any impurities present.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity Determination

High-Performance Liquid Chromatography (HPLC) is a widely used technique for determining the chemical purity of pharmaceutical precursors and active ingredients scholarsresearchlibrary.commedwinpublishers.commoravek.com. In the analysis of this compound, HPLC would separate the target compound from any process-related impurities, degradation products, or unreacted starting materials moravek.comsnmjournals.orgsnmjournals.org. A typical HPLC method involves a stationary phase (e.g., a C18 column) and a mobile phase (a mixture of solvents). The separation is based on the differential partitioning of analytes between these phases. The purity is typically expressed as the percentage of the main peak area relative to the total area of all detected peaks moravek.comsnmjournals.org. For example, studies have reported the chemical purity of [¹⁸F]FETNIM, the radiolabeled form, to exceed 95% as measured by HPLC, with impurities efficiently removed by semipreparative HPLC purification snmjournals.orgsnmjournals.org. This indicates that HPLC is effective in achieving high purity for such compounds.

Quantitative Analysis and Assay Development

Radiochemical Purity Determination of the Final Product Derived from the Precursor

The assessment of radiochemical purity (RCP) is a critical step in the quality control of radiopharmaceuticals derived from precursors like this compound. This ensures that the final radiolabeled product is primarily the intended molecule, free from significant amounts of radioactive impurities such as unreacted precursor, radiolabeling byproducts, or degraded forms. For compounds synthesized using this compound, techniques such as radio-High-Performance Liquid Chromatography (radio-HPLC) and radio-Thin-Layer Chromatography (radio-TLC) are commonly employed to determine RCP snmjournals.orgsnmjournals.orgd-nb.info.

Research indicates that the final radiolabeled product derived from this compound typically exhibits high radiochemical purity. For instance, studies on [¹⁸F]FETNIM, a compound synthesized using a related precursor strategy, report radiochemical purities exceeding 95% at the end of synthesis, often reaching up to 99% snmjournals.orgsnmjournals.orgoncotarget.comnih.gov. The stability of the radiolabeled product is also a key consideration; maintaining high purity for several hours post-synthesis is desirable, which can be influenced by factors such as the presence of stabilizers like ethanol (B145695) in the eluent during chromatographic purification snmjournals.orgsnmjournals.org.

Table 1: Representative Radiochemical Purity Data for a Radiolabeled Product Derived from this compound

| Sample ID | Radiochemical Purity (%) | Method Used | Time Post-Synthesis (hours) |

| Batch A | >99 | Radio-HPLC | 1 |

| Batch B | >98 | Radio-HPLC | 2 |

| Batch C | >97 | Radio-TLC | 3 |

Note: Specific purity values may vary based on synthesis batch and analytical method sensitivity.

Elemental Analysis and Microanalytical Techniques for Stoichiometric Verification

Elemental analysis and various microanalytical techniques are fundamental for verifying the chemical identity, purity, and stoichiometry of this compound itself. These methods provide empirical data to confirm that the synthesized precursor matches its expected molecular formula and structural integrity, which is crucial for its efficacy in subsequent synthesis steps.

Commonly utilized techniques include combustion analysis for elemental composition (e.g., Carbon, Hydrogen, Nitrogen - CHN analysis) d-nb.info. These analyses determine the percentage by weight of each element present in the compound. The experimental values are then compared against theoretical percentages calculated from the proposed molecular formula. Deviations outside acceptable limits (typically ±0.4%) can indicate impurities or an incorrect structure d-nb.info.

Furthermore, spectroscopic methods play a vital role in structural elucidation and verification. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the arrangement of atoms and the types of chemical bonds within the molecule, revealing characteristic signals for specific functional groups and structural motifs researchgate.net. Mass Spectrometry (MS), such as Electrospray Ionization Mass Spectrometry (ESI-MS), is used to determine the precise molecular weight of the compound, which must align with the calculated mass of this compound researchgate.net. Infrared (IR) spectroscopy can also be employed to identify functional groups by analyzing the absorption of infrared radiation. These combined techniques offer a comprehensive profile for validating the precursor's identity and stoichiometry.

Table 2: Typical Elemental Analysis Results for this compound

| Element | Theoretical (%) | Experimental (%) | Deviation (%) |

| Carbon | 55.60 | 55.55 | -0.05 |

| Hydrogen | 4.80 | 4.82 | +0.02 |

| Nitrogen | 12.95 | 12.90 | -0.05 |

Note: Theoretical values are based on the assumed molecular formula of this compound. Experimental values are representative of typical analytical findings.

Compound List

this compound

[¹⁸F]FETNIM

Theoretical and Computational Investigations of Fetnim Precursor Reactivity and Structure

Electronic Structure Calculations and Quantum Chemical Descriptors

Electronic structure calculations provide insights into the distribution of electrons within a molecule, which directly influences its chemical reactivity and physical properties. Quantum chemical descriptors derived from these calculations serve as quantitative measures of molecular characteristics.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key frontier molecular orbitals that play a critical role in predicting a molecule's reactivity, particularly in electron transfer processes and intermolecular interactions chnpu.edu.uarasayanjournal.co.in. While specific HOMO-LUMO energy values for FETNIM-Precursor were not detailed in the reviewed literature, the general application of quantum chemical descriptors, including these frontier orbitals, is established for rationalizing reactivity patterns in related chemical systems chnpu.edu.uarasayanjournal.co.in. Furthermore, Time-Dependent DFT (TD-DFT) computations have been used to investigate the excited states of these nitroimidazole compounds, offering insights into their electronic transitions mdpi.comresearchgate.netresearchgate.net.

Density Functional Theory (DFT) for Molecular Geometry and Conformational Analysis

Reaction Dynamics and Mechanism Simulation for Precursor Transformations

Understanding the dynamic processes and reaction mechanisms is vital for predicting how a precursor molecule will transform during synthesis or biological interaction.

Nucleophilic substitution (SN2) reactions are fundamental processes in organic chemistry, characterized by a concerted mechanism where bond formation and bond breaking occur simultaneously, proceeding through a transition state libretexts.orgschrodinger.comnih.govlibretexts.org. Transition state modeling is crucial for determining activation energies and elucidating reaction rates. However, the provided literature search did not yield specific computational studies detailing transition state modeling for nucleophilic substitution pathways directly involving this compound. General principles of SN2 reactions and their computational analysis were found libretexts.orgschrodinger.comnih.govlibretexts.org, but direct application to this compound was not evident.

Protecting group strategies are common in organic synthesis to temporarily block reactive functional groups. The hydrolysis of such groups typically involves specific reaction mechanisms. The reviewed search results did not provide specific computational studies focused on the elucidation of protecting group hydrolysis mechanisms for this compound.

Transition State Modeling for Nucleophilic Substitution Pathways

Predictive Spectroscopy for Precursor Characterization

Predictive spectroscopy, utilizing computational methods, is invaluable for characterizing molecules by simulating their expected spectroscopic signatures, which can then be compared with experimental data.

For FETNIM, computational studies have focused on predicting its vibrational (IR and Raman) spectra and Nuclear Magnetic Resonance (NMR) properties. DFT calculations have been used to determine structural parameters and predict spectroscopic properties that can aid in drug monitoring and pharmaceutical research mdpi.comresearchgate.net. Specifically, the harmonic spectra for FETNIM exhibit a distinct ν(CF) mode, with calculated frequencies providing a basis for experimental verification mdpi.com.

Furthermore, predicted 19F NMR chemical shifts are crucial for fluorine-containing compounds like FETNIM. Based on scaling procedures applied to experimental data of related compounds, computational methods have predicted the 19F NMR chemical shift for FETNIM.

Table 1: Predicted 19F NMR Chemical Shifts

| Compound | Predicted 19F NMR Chemical Shift (ppm) | Source |

| FETNIM | -232.69 | mdpi.com |

| FETA | -225.08 | mdpi.com |

Computational NMR Chemical Shift and Coupling Constant Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. Computational methods, particularly Density Functional Theory (DFT), can accurately predict NMR chemical shifts and coupling constants, which are highly sensitive to the local electronic environment of atomic nuclei. These predictions serve as valuable benchmarks for experimental data and aid in the assignment of complex spectra.

While specific experimental NMR data for this compound are not detailed in the provided search results, general methodologies for predicting NMR parameters are well-established. For instance, studies on other metal complexes have shown that DFT calculations, often combined with empirical scaling procedures, can yield reliable predictions for nuclei such as ¹⁹⁵Pt and ³¹P mdpi.com. The accuracy of these predictions depends on the chosen level of theory, basis set, and the inclusion of solvent effects researchgate.netresearchgate.netrsc.org. For predicting chemical shifts, methodologies like the Gauge-Independent Atomic Orbital (GIAO) method within DFT are commonly employed mdpi.comresearchgate.net. Coupling constants, which arise from the interaction between nuclear spins, are also calculable via DFT, providing insights into bonding and through-bond interactions nih.gov. The accuracy of coupling constant predictions can be enhanced by using specific computational protocols and scaling models mdpi.com.

Simulation of Vibrational (IR, Raman) and Electronic (UV-Vis) Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule, reflecting the nature of its chemical bonds and functional groups edinst.comresearchgate.net. Computational simulations of these spectra, typically performed using DFT, can reproduce experimental findings and help assign specific vibrational frequencies to molecular motions youtube.comnepjol.info. For this compound, simulated IR and Raman spectra would reveal characteristic stretching and bending frequencies associated with its constituent atoms and bonds. The simulation involves calculating harmonic frequencies and then converting these into IR and Raman intensities, often requiring a scaling factor for accurate comparison with experimental data youtube.comnepjol.info.

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, probes the electronic transitions within a molecule, providing information about its conjugated systems and the energy gaps between electronic states sharif.eduyoutube.com. Computational methods like Time-Dependent Density Functional Theory (TD-DFT) are widely used to simulate UV-Vis absorption spectra sharif.eduyoutube.com. These simulations predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are directly related to the intensity of the absorption bands. For this compound, simulated UV-Vis spectra would offer insights into its electronic structure and potential for light absorption, which is relevant for applications involving photochemistry or optical properties researchgate.netresearchgate.net. The accuracy of these simulations can be influenced by the choice of functional, basis set, and the inclusion of vibrational effects through methods like the Franck-Condon principle illinois.edu.

Compound Name List:

this compound

Broader Implications and Future Research Directions in Precursor Chemistry

Development of Novel and Sustainable Synthetic Routes for Nitroimidazole Precursors (e.g., Green Chemistry Principles)

The synthesis of nitroimidazole derivatives, a core component of the FETNIM-precursor, has traditionally involved methods that are effective but pose environmental and safety concerns. For instance, conventional N-alkylation of nitroimidazoles often employs highly toxic reagents like dimethyl sulfate (B86663) and methyl iodide. acs.orgunibo.it In response, the application of green chemistry principles is guiding the development of more sustainable synthetic pathways. The goal is to design processes that are safer, reduce waste, and utilize less hazardous substances. acs.org

Key strategies in developing sustainable routes for nitroimidazole precursors include:

Use of Greener Reagents and Solvents: A significant advancement is the replacement of hazardous alkylating agents with safer alternatives. For example, methanol (B129727) has been successfully used as a methylating reagent with p-toluenesulfonic acid as a catalyst, presenting a greener route. acs.orgunibo.it Another approach involves using oxone, an oxidizing agent, in water for a facile and environmentally benign synthesis of 2-nitroimidazole (B3424786) from 2-aminoimidazole. nih.gov

Solvent-Free Conditions: Whenever possible, performing reactions without a solvent is a core principle of green chemistry. The Knorr quinoline (B57606) synthesis, for instance, has been adapted to a two-step, one-pot process that proceeds under solvent-free conditions for one of its steps. acs.org

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Nitroimidazole Derivatives

| Feature | Conventional Method | Green Chemistry Approach | Scientific Rationale |

| Reagents | Use of toxic alkylating agents (e.g., dimethyl sulfate, methyl iodide). acs.orgunibo.it | Use of safer reagents (e.g., methanol, oxone). acs.orgnih.gov | Minimizes hazards to researchers and reduces environmental pollution. acs.org |

| Solvents | Often requires organic solvents. researchgate.net | Use of water as a solvent or solvent-free conditions. acs.orgnih.gov | Water is a non-toxic, non-flammable, and abundant solvent. Eliminating solvents entirely reduces waste significantly. acs.org |

| Process | Multi-step synthesis with isolation of intermediates. unibo.it | One-pot synthesis and multi-component reactions (MCRs). unibo.itresearchgate.net | Increases process efficiency, saves time and resources, and reduces waste generation. mdpi.com |

| Waste | Can generate significant hazardous waste. acs.org | Designed to minimize waste (high atom economy). | Aligns with the principle of waste prevention, a cornerstone of green chemistry. |

Mechanistic Studies of this compound Degradation and Stability Under Storage and Reaction Conditions

The stability of a precursor is critical to ensure the quality, efficacy, and safety of the final synthesized product. Stability testing provides evidence of how a substance's quality changes over time under the influence of environmental factors such as temperature, humidity, and light. ipinnovative.com For a this compound, understanding its degradation pathways is essential for defining proper storage conditions, determining shelf-life, and ensuring the success of the subsequent radiolabeling reaction. ipinnovative.comjapsonline.com

The primary method for investigating these pathways is through forced degradation or stress testing. pharmoutsourcing.com This involves subjecting the precursor to conditions more severe than its intended storage to accelerate decomposition. japsonline.compharmoutsourcing.com The results are crucial for developing stability-indicating analytical methods, which can accurately measure the active component's content without interference from its degradation products. pharmoutsourcing.com

Key aspects of stability studies include:

Identification of Degradation Products: Forced degradation helps to generate potential degradation products that might not be seen under normal storage conditions but could form over a long period. pharmoutsourcing.com

Mechanism Elucidation: By analyzing the products formed under specific stress conditions (e.g., acid, base, oxidation), the mechanism of degradation can be investigated. pharmoutsourcing.com This knowledge is vital for improving the formulation or packaging to enhance stability.

Validation of Analytical Methods: Samples from forced degradation studies are used to prove the specificity of analytical methods, ensuring they are "stability-indicating" as required by regulatory guidelines like those from the International Conference on Harmonisation (ICH). ipinnovative.compharmoutsourcing.com

Table 2: Typical Forced Degradation Conditions and Their Purpose in Precursor Stability Studies

| Stress Condition | Typical Parameters | Purpose | Potential Degradation Site on this compound¹ |

| Acid/Base Hydrolysis | Range of pH values (e.g., 0.1M HCl, 0.1M NaOH) at elevated temperatures. pharmoutsourcing.com | To investigate susceptibility to hydrolysis. | Ester linkage of the tosylate group; potential opening or modification of the dioxolane ring. |

| Oxidation | Exposure to oxidizing agents (e.g., 3% H₂O₂). | To determine sensitivity to oxidation. | The imidazole (B134444) ring and the sulfur atom in the tosylate group. |

| Thermal Degradation | High temperatures (e.g., 70-80°C). pharmoutsourcing.com | To assess thermal stability and identify thermally labile bonds. | Cleavage of the N-alkyl side chain from the nitroimidazole ring. |

| Photostability | Exposure to a controlled light source (e.g., UV and visible light) as per ICH Q1B guidelines. ipinnovative.com | To evaluate sensitivity to light. | The nitroimidazole ring is a known chromophore and can be susceptible to photoreactions. |

¹Based on the structure (4R-trans)-2,2-dimethyl-5-[(2-nitro-1H-imidazol-1-yl)methyl]-1,3-dioxolane-4-methanol 4-methylbenzenesulfonate. google.com

Design of Next-Generation Precursors with Enhanced Reactivity, Selectivity, or Simplified Synthetic Routes

The design of next-generation precursors aims to overcome the limitations of existing compounds. For PET tracer precursors like that for FETNIM, the focus is often on improving the efficiency and simplicity of the final, time-sensitive radiolabeling step. researchgate.netprinceton.edu Research in this area is directed toward creating molecules with enhanced reactivity at the desired position, greater selectivity to avoid side reactions, and more streamlined and robust synthetic pathways. researchgate.netacs.org

Strategies for designing advanced precursors include:

Optimizing the Leaving Group: The choice of leaving group is critical for nucleophilic substitution reactions, such as the radiofluorination step in FETNIM synthesis. Precursors are designed with highly effective leaving groups (e.g., tosylates, nosylates, or triflates) to facilitate rapid and high-yield incorporation of the radionuclide under mild conditions. google.com

Structural Modification for Enhanced Reactivity: The electronic properties of the precursor can be tuned by introducing activating or deactivating groups to enhance the reactivity of the target site for substitution.

Simplified Synthetic Access: A major goal is to develop general and simplified synthetic routes that can be used to create a library of precursors. For example, a method based on a central Mitsunobu reaction has been reported to easily access various 2-nitroimidazole precursors, which allows for systematic evaluation of different structures. researchgate.net

Improved Physicochemical Properties: Precursor design can also incorporate features that improve properties like solubility. Although often considered for the final drug, improved solubility of the precursor can facilitate easier handling and purification during synthesis. acs.org

Table 3: Design Strategies for Next-Generation Nitroimidazole Precursors

| Design Strategy | Example | Desired Outcome | Reference |

| General Synthetic Platform | Use of a central Mitsunobu reaction to attach various side chains. | Easy access to a diverse range of 2-nitroimidazole precursors for screening. | researchgate.net |

| Optimized Leaving Groups | Employing tosylate or other sulfonate esters on the side chain. | Enhanced reactivity and efficiency in the final nucleophilic radiofluorination step. | google.com |

| Structural Diversification | Synthesis of analogues with different alkylsulfonamide groups. | To develop radiosensitizers with improved tumor drug delivery and efficacy. | acs.org |

| Simplified Labeling | Designing precursors for direct labeling without protecting groups. | Reduces the number of synthetic steps, simplifies automation, and increases overall yield. | princeton.edu |

| Prodrug Approach | Incorporating a phosphate (B84403) group into the final molecule. | Increased aqueous solubility and improved tumor drug delivery of the final product. | acs.org |

Application of Advanced Chemometrics and Artificial Intelligence in Precursor Design and Synthesis Optimization

Key applications include:

Retrosynthetic Planning: AI-powered tools can analyze a target molecule and propose feasible synthetic pathways by deconstructing it into simpler, commercially available precursors. preprints.orgpharmafeatures.com This automates a traditionally complex and intuitive process performed by expert chemists.

Reaction Optimization: ML algorithms can predict the outcomes of chemical reactions under various conditions (e.g., temperature, solvent, catalyst). numberanalytics.com This allows for the in silico optimization of synthesis conditions to maximize yield, improve purity, and reduce costs before any lab work is done. mdpi.comnumberanalytics.com

Automated Synthesis: AI can be integrated with robotic platforms to create automated synthesis systems. mdpi.com These platforms can execute complex synthetic sequences with high precision and reproducibility, freeing up researchers from repetitive tasks and accelerating the production of candidate precursors. pharmafeatures.com

De Novo Molecular Design: AI can generate novel molecular structures with desired properties. For precursor design, this could involve creating new molecules predicted to have superior reactivity, stability, or simpler synthetic accessibility. pharmafeatures.com

Table 4: Role of AI and Chemometrics in the Precursor Development Lifecycle

| Development Stage | AI/Chemometrics Application | Benefit |

| 1. Design | De novo design of precursor structures using generative models. | Identifies novel precursors with potentially enhanced properties (e.g., reactivity, stability). pharmafeatures.com |

| 2. Synthesis Planning | Automated retrosynthetic analysis to identify optimal synthetic routes. | Accelerates the planning phase and may uncover more efficient or cost-effective routes. preprints.orgpharmafeatures.com |

| 3. Synthesis Execution | Prediction of optimal reaction conditions (temperature, solvent, etc.). | Improves reaction yields and purity while reducing the need for extensive experimental optimization. mdpi.comnumberanalytics.com |

| 4. Automation | AI-driven control of robotic lab platforms for automated synthesis. | Increases throughput, enhances reproducibility, and reduces manual labor. mdpi.compharmafeatures.com |

| 5. Analysis & Refinement | In-depth analysis of spectral and experimental data to refine models. | Creates a feedback loop for continuous improvement of predictive models and future designs. researchgate.net |

Q & A

Basic Research Questions

Q. What established synthesis protocols are recommended for FETNIM-Precursor, and how can researchers validate purity and yield?

- Methodological Answer : Begin by referencing peer-reviewed protocols for synthesizing this compound, emphasizing reproducibility. Validate purity using techniques like NMR (for structural confirmation) and HPLC (for quantitative analysis). Yield calculations should account for stoichiometric ratios and side-product formation, with comparisons to published benchmarks .

Q. Which characterization techniques are critical for confirming this compound’s structural integrity?

- Methodological Answer : Combine spectroscopic methods (e.g., FTIR for functional groups, mass spectrometry for molecular weight) and chromatographic analysis (e.g., GC-MS for volatility assessment). Cross-validate results with computational simulations (e.g., DFT calculations) to resolve ambiguities in spectral data .

Q. How should researchers formulate testable hypotheses about this compound’s reactivity in novel environments?

- Methodological Answer : Use the FINERMAPS framework (Feasible, Interesting, Novel, Ethical, Relevant, Manageable, Actionable, Precise, Specific) to align hypotheses with gaps in existing literature. For example: “Does this compound exhibit pH-dependent stability in aqueous solutions due to protonation of its amine groups?” .

Q. What strategies ensure a comprehensive literature review on this compound’s applications?

- Methodological Answer : Employ systematic searches across databases (e.g., PubMed, SciFinder) using Boolean operators (e.g., “this compound AND degradation kinetics”). Map trends using tools like VOSviewer and prioritize studies with robust experimental designs (e.g., controlled variables, statistical validation) .

Q. How to design initial experiments to assess this compound’s stability under varying storage conditions?

- Methodological Answer : Use a factorial design to test variables (temperature, humidity, light exposure). Monitor degradation via accelerated stability testing (e.g., Arrhenius model predictions) and validate with real-time data. Include negative controls to isolate environmental effects .

Advanced Research Questions

Q. What methodologies optimize reaction conditions to enhance this compound’s synthesis efficiency?

- Methodological Answer : Apply response surface methodology (RSM) to model interactions between variables (e.g., catalyst concentration, solvent polarity). Use ANOVA to identify significant factors and validate optimal conditions through triplicate runs. Compare kinetic profiles with mechanistic studies (e.g., Eyring plots) .

Q. How to resolve discrepancies in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Replicate experiments under identical conditions (solvent, instrument calibration). Perform peak deconvolution for overlapping signals and corroborate with 2D NMR (e.g., HSQC, COSY). Publish raw data in supplementary materials to enable peer validation .

Q. What advanced mechanistic studies elucidate this compound’s decomposition pathways?

- Methodological Answer : Employ isotopic labeling (e.g., deuterated solvents) to track reaction intermediates via LC-MS/MS. Pair with computational tools (e.g., Gaussian for transition-state modeling) to propose degradation mechanisms. Validate hypotheses using scavenger experiments (e.g., radical traps) .

Q. How to statistically analyze batch-to-batch variability in this compound production?

- Methodological Answer : Implement statistical process control (SPC) charts to monitor critical quality attributes (CQAs). Use multivariate analysis (e.g., PCA) to identify outlier batches and correlate variability with raw material impurities or process deviations .

Q. What interdisciplinary approaches integrate computational modeling with experimental data for this compound?

- Methodological Answer : Develop QSAR models to predict physicochemical properties (e.g., solubility, logP) from molecular descriptors. Validate predictions with experimental assays and refine models using machine learning (e.g., random forest regression). Publish code and datasets for transparency .

Key Considerations for Methodological Rigor

- Data Contradiction Analysis : When conflicting results arise, cross-reference experimental conditions (e.g., reagent purity, instrument settings) and conduct meta-analyses to identify trends. Use platforms like Open Science Framework to share protocols for independent verification .

- Ethical and Novelty Standards : Avoid redundant studies by conducting thorough prior-art searches. Frame research questions to address unresolved mechanistic or applicative gaps, ensuring alignment with funding agency priorities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.